2-Methyl-4-(2-methylbenzamido)benzoic acid

Overview

Description

2-Methyl-4-(2-methylbenzamido)benzoic acid is an organic compound with the molecular formula C16H15NO3. It is a synthetic drug known for its oxidizing properties and is primarily used as an intermediate in the synthesis of various medicines, dyes, and pesticides . The compound is characterized by its white to off-white crystalline solid form and is relatively insoluble in water but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-(2-methylbenzamido)benzoic acid can be synthesized through a multi-step process involving the reaction of 4-amino-2-methylbenzoic acid with o-toluoyl chloride. The general synthetic route is as follows :

Step 1: 4-Amino-2-methylbenzoic acid is reacted with o-toluoyl chloride in the presence of a base such as pyridine to form the corresponding amide.

Step 2: The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-methylbenzamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or carboxylic acid functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-Methyl-4-(2-methylbenzamido)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-methylbenzamido)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

- 4-(2-Methylbenzamido)benzoic acid

- 2-Methyl-4-(2-methylbenzoylamino)benzoic acid

- 2-Methyl-4-(2-methyl-benzoylamino)-benzoic acid

Uniqueness

2-Methyl-4-(2-methylbenzamido)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and industrial chemicals sets it apart from other similar compounds .

Biological Activity

2-Methyl-4-(2-methylbenzamido)benzoic acid, a synthetic compound, is recognized for its potential biological activities, particularly in medicinal chemistry. This compound serves as an intermediate in the synthesis of various pharmacologically active substances, which may include agents with vasopressin antagonistic properties and anticancer activities. Understanding its biological activity is crucial for developing novel therapeutic agents.

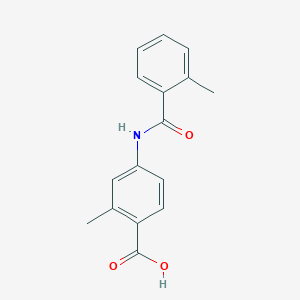

Chemical Structure and Properties

The chemical formula of this compound is C₁₆H₁₅N₁O₃, and it features a benzoic acid core substituted with a methyl group and a 2-methylbenzamide moiety. Its structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been linked to the inhibition of the PI3K/Akt signaling pathway, which plays a significant role in cancer cell growth and survival .

The mechanism underlying the biological activity of this compound involves several molecular interactions:

- Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes that are crucial for cancer cell proliferation.

- Induction of Apoptosis : The compound promotes programmed cell death through mitochondrial pathways, leading to reduced viability of cancer cells .

Proteostasis Network Modulation

Recent studies have also explored the effects of this compound on the proteostasis network, which is essential for maintaining cellular protein homeostasis. It has been shown to enhance the activity of proteasomal and autophagic pathways, suggesting its potential as an anti-aging agent or in the treatment of age-related diseases .

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the effects of various benzoic acid derivatives, including this compound, on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted its potential as a lead compound for further development into anticancer drugs .

Evaluation of Proteostasis Modulation

Another research effort focused on evaluating how this compound affects proteostasis. It was found to activate chymotrypsin-like enzymatic activities, which are critical for protein degradation pathways. This suggests that the compound may help counteract age-related declines in cellular protein management systems .

Data Table: Biological Activities

Properties

IUPAC Name |

2-methyl-4-[(2-methylbenzoyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-10-5-3-4-6-13(10)15(18)17-12-7-8-14(16(19)20)11(2)9-12/h3-9H,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGSVQLCVULXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649002 | |

| Record name | 2-Methyl-4-(2-methylbenzamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317374-08-6 | |

| Record name | 4-(2-Methylbenzoylamino)-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317374-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(2-methylbenzamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What are the key structural features of 2-Methyl-4-(2-methylbenzamido)benzoic acid?

A1: This compound exhibits a non-planar structure. The two benzene rings within the molecule are not coplanar, showing a dihedral angle of 82.4° []. This non-planarity is likely due to steric hindrance from the methyl substituents. Additionally, the crystal structure is stabilized by intermolecular hydrogen bonds. N—H⋯O hydrogen bonds form chains along the b-axis, and pairs of O—H⋯O hydrogen bonds create dimers through interactions between carboxylic acid groups of neighboring molecules [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.